ethyl 4-[(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a piperazine ring substituted with an ethyl ester group and a trimethoxyphenyl moiety. It is often used as an intermediate in the synthesis of various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The trimethoxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Ethyl 4-[(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 4-[(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate involves its interaction with various molecular targets. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can also interact with receptors in the body, modulating their function. These interactions can lead to various pharmacological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4,5-trimethoxybenzoate: Similar in structure but with a benzoate group instead of a piperazine ring.
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate: Similar but with different substitution patterns on the benzyl group
Uniqueness
Ethyl 4-[(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential for biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
ethyl 4-[(3,4,5-trimethoxyphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-5-24-17(20)19-8-6-18(7-9-19)12-13-10-14(21-2)16(23-4)15(11-13)22-3/h10-11H,5-9,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBCSCAAMSBEFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=CC(=C(C(=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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